molecular formula C14H13N5O2 B2533411 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034414-57-6

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2533411
CAS No.: 2034414-57-6
M. Wt: 283.291
InChI Key: UCQVAXSWXNEWIH-UHFFFAOYSA-N
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Description

The compound “N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazinyl ring, a pyrazolyl ring, and a furan ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The furan ring is a five-membered ring with four carbon atoms and one oxygen atom . The pyrazinyl and pyrazolyl rings are both nitrogen-containing heterocyclic rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups and rings in the molecule provides multiple sites for potential reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the furan ring, which is a nonpolar aromatic compound, could potentially improve the solubility and bioavailability parameters of the compound .

Scientific Research Applications

Antimicrobial and Anticancer Activities

Compounds with structures similar to N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide have been synthesized and shown to possess significant antimicrobial and anticancer activities. For instance, pyridine and thioamide derivatives synthesized from reactions involving furan compounds demonstrated high cytotoxicity against the MCF-7 cell line, a type of breast cancer cell line (Zaki, Al-Gendey, & Abdelhamid, 2018).

Synthesis and Characterization

The compound has been involved in the synthesis and theoretical calculations of various derivatives, such as 1H-pyrazole-3-carboxamides and -3-carboxylates. These compounds have been synthesized from furan-2,3-dione and characterized using techniques like NMR and IR spectroscopy (Yıldırım & Kandemirli, 2005).

Amplification of Antimicrobial Effects

Studies have shown that derivatives of the compound can act as amplifiers of antimicrobial effects. For example, pyridinylpyrimidines with strongly basic side chains were studied for their ability to amplify the effects of phleomycin against Escherichia coli (Brown & Cowden, 1982).

Green Synthesis and Antimicrobial Activity

Novel derivatives, such as N-arylimidazo[1,2-a]pyrazine-2-carboxamides, have been synthesized using green chemistry principles. These compounds, related in structure to this compound, showed promising antimicrobial activities (Jyothi & Madhavi, 2019).

Inhibition of Ethylene Biosynthesis

In plant biology, derivatives of pyrazinamide, which is structurally related, have been identified as inhibitors of ethylene biosynthesis. This has implications for regulating plant metabolism and could potentially be applied to controlling fruit ripening and flower senescence (Sun et al., 2017).

Antileukemic Activities

Derivatives such as furanyl, pyranyl, and ribosyl derivatives of pyrazole carboxamides have been synthesized and evaluated for their antileukemic activities, indicating potential applications in cancer treatment (Earl & Townsend, 1979).

Future Directions

The high therapeutic properties of furan-related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents . Therefore, compounds like “N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide” could potentially have interesting applications in the field of medicinal chemistry.

Properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-14(13-2-1-9-21-13)17-6-8-19-7-3-11(18-19)12-10-15-4-5-16-12/h1-5,7,9-10H,6,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQVAXSWXNEWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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